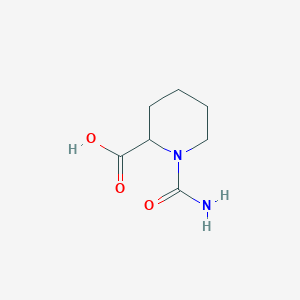
1-(2-Aminophenyl)-2-cyclobutylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Aminophenyl)-2-cyclobutylethan-1-one” is a compound that contains an aminophenyl group, a cyclobutyl group, and a ketone group. The aminophenyl group consists of an amine (-NH2) attached to a phenyl ring (a variant of a benzene ring). The cyclobutyl group is a type of cycloalkane with a four-membered ring, and the ketone group is a functional group characterized by a carbonyl group (C=O) linked to two other carbon atoms .
Chemical Reactions Analysis
Again, without specific information on “1-(2-Aminophenyl)-2-cyclobutylethan-1-one”, it’s difficult to provide a detailed analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminophenyl)-2-cyclobutylethan-1-one” would depend on its specific structure. For example, 1-(2-Aminophenyl)ethanol, a related compound, is a solid at 20 degrees Celsius .
Applications De Recherche Scientifique
Vasorelaxant Effects through Soluble Guanylate Cyclase-cGMP Pathway Stimulation
Research has demonstrated that nitro-containing molecules isolated from plants, exhibiting hypotensive, bradycardic, and vasodilator properties, induce vasorelaxation independent of the endothelial layer. These effects are mediated through the stimulation of the soluble guanylate cyclase-cGMP pathway, offering insights into cardiovascular therapeutic applications (Brito et al., 2013).
Hydrogel Formation from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives
The synthesis and investigation of cyclo(L-Tyr-L-Lys) and its ε-amino derivatives have shown the ability to form organo- and hydrogels, presenting applications in material science. These compounds gelate various polar organic solvents and water under specific conditions, revealing their potential in developing new materials with tailored properties (Xie et al., 2009).
Catalytic Oxidation of Secondary Alcohols
Compounds derived from the [2+2] condensation of specific phenols and aminopropyltetramethyldisiloxane have been shown to act as catalysts in the oxidation of secondary alcohols to ketones. This indicates potential applications in synthetic chemistry and the pharmaceutical industry for efficient and selective oxidation reactions (Alexandru et al., 2014).
VLA-4 Antagonist Development
A novel series of 3-aminocyclobut-2-en-1-ones have been prepared and identified as potent antagonists of VLA-4, a key integrin involved in immune responses and inflammatory processes. This discovery opens avenues for the development of new therapeutic agents targeting immune-related disorders (Brand et al., 2003).
Lanthanide-Catalyzed Cyclocarbonylation and Cyclothiocarbonylation
The use of La[N(SiMe3)2]3 as a catalyst for cyclocarbonylation of 1,2-disubstituted benzenes with isocyanates represents a novel application in organic synthesis. This methodology facilitates the synthesis of various benzannulated heterocycles, showcasing the utility of lanthanides in catalyzing carbonylation reactions (Jing et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminophenyl)-2-cyclobutylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-11-7-2-1-6-10(11)12(14)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTALDBDDRLUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2-cyclobutylethan-1-one | |
CAS RN |
1492526-79-0 |
Source


|
| Record name | 1-(2-aminophenyl)-2-cyclobutylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


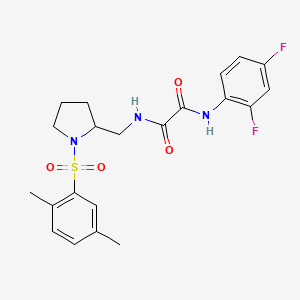

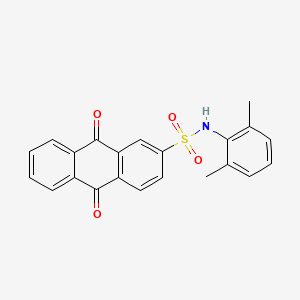
![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)
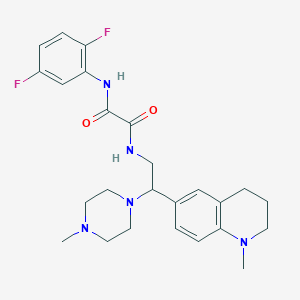
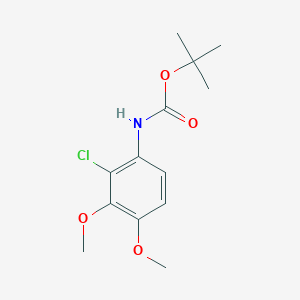
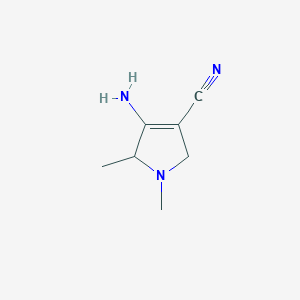
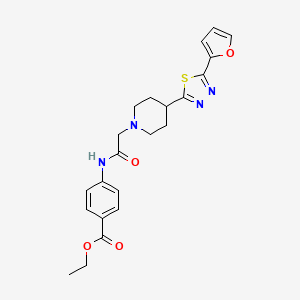
![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)
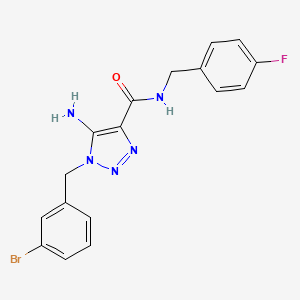
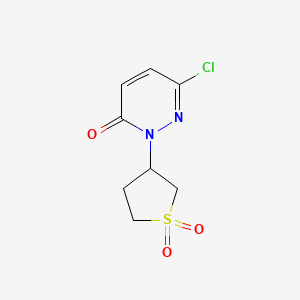
![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)
